N-Boc-N-(4-piperidinyl)glycine benzyl ester
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Overview
Description
N-Boc-N-(4-piperidinyl)glycine benzyl ester is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a piperidine ring, a glycine moiety, and a benzyl ester group. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-(4-piperidinyl)glycine benzyl ester typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the glycine moiety and the benzyl ester group. One common synthetic route is as follows:
Protection of Piperidine: The piperidine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form N-Boc-piperidine.
Introduction of Glycine Moiety: The N-Boc-piperidine is then reacted with glycine benzyl ester hydrochloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-(4-piperidinyl)glycine benzyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Deprotection: Trifluoroacetic acid (TFA) or other strong acids.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: N-Boc-N-(4-piperidinyl)glycine.
Deprotection: N-(4-piperidinyl)glycine benzyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Boc-N-(4-piperidinyl)glycine benzyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of N-Boc-N-(4-piperidinyl)glycine benzyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active piperidine derivatives, which may interact with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
N-Boc-N-(4-piperidinyl)glycine benzyl ester can be compared with other piperidine derivatives, such as:
N-Boc-piperidine-4-carboxylic acid: Similar in structure but lacks the glycine moiety and benzyl ester group.
N-Boc-piperidine-4-carbonitrile: Contains a nitrile group instead of the glycine moiety.
N-Boc-piperidine-4-boronic acid pinacol ester: Contains a boronic acid group instead of the glycine moiety.
Uniqueness
This compound is unique due to the presence of both the glycine moiety and the benzyl ester group, which confer specific reactivity and potential biological activities. This combination of functional groups makes it a valuable intermediate in organic synthesis and drug development.
Properties
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonyl-piperidin-4-ylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21(16-9-11-20-12-10-16)13-17(22)24-14-15-7-5-4-6-8-15/h4-8,16,20H,9-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHIMKKHKWFIJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)OCC1=CC=CC=C1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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